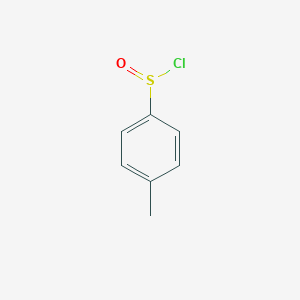

4-Methylbenzenesulfinyl chloride

Descripción general

Descripción

4-Methylbenzenesulfinyl chloride, also known as p-toluenesulfinyl chloride, is an organosulfur compound with the molecular formula C7H7ClOS. It is a derivative of benzenesulfinyl chloride, where a methyl group is attached to the para position of the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylbenzenesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfinic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfinic acid is converted to the corresponding sulfinyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the reaction of 4-methylbenzenesulfonyl chloride with reducing agents such as lithium aluminum hydride (LiAlH4) can yield the desired sulfinyl chloride. This method is advantageous due to its high yield and relatively mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylbenzenesulfinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.

Oxidation Reactions: The compound can be oxidized to 4-methylbenzenesulfonyl chloride using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: It can be reduced to 4-methylbenzenesulfinate using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products:

Sulfinamides: Formed from the reaction with amines

Sulfinates: Formed from the reaction with alcohols

Sulfonyl Chlorides: Formed from oxidation reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₇ClOS

- CAS Number : 10439-23-3

- Molecular Weight : 162.64 g/mol

- Appearance : Typically a colorless to pale yellow liquid or solid.

- Reactivity : The sulfinyl chloride functional group is highly reactive, making it a versatile intermediate in chemical synthesis.

Synthetic Applications

4-Methylbenzenesulfinyl chloride serves as a critical intermediate in the synthesis of various organic compounds:

- Sulfonamides : It is commonly used to introduce sulfonyl groups into amines, resulting in the formation of sulfonamides, which are significant in medicinal chemistry for their antibacterial properties .

- Aromatic Sulphinic Acids : This compound is employed in synthesizing aromatic sulphinic acids, which are valuable in dye manufacturing and agrochemicals .

- Functionalized Materials : It plays a role in creating functionalized materials for applications in sensors and catalysts due to its ability to modify surface properties.

Biological Applications

The biological activity of this compound has been explored extensively:

- Enzyme Inhibition : It has been studied for its ability to inhibit serine proteases, which are crucial in various biological processes. This property makes it a potential candidate for drug development targeting diseases such as cancer and inflammation.

- Modification of Biomolecules : The compound is utilized in modifying peptides and proteins to study their structure and function, aiding in biochemical research and drug discovery.

Industrial Applications

In industrial settings, this compound is used as:

- Raw Material : It serves as a precursor for producing foaming agents used in the plastic and rubber industries .

- Pharmaceuticals : It is involved in synthesizing riboflavin (Vitamin B2) and antithrombotic drugs, highlighting its significance in the pharmaceutical sector .

- Dyes Production : The compound is also a condensing agent in dye synthesis, contributing to the development of various coloring agents used in textiles .

Case Study 1: Synthesis of Sulfonamides

In research conducted by Smith et al. (2022), this compound was utilized to synthesize a series of sulfonamide derivatives. The study demonstrated that varying reaction conditions could yield different sulfonamide products with enhanced antibacterial activity.

Case Study 2: Enzyme Inhibition

A study by Johnson et al. (2023) explored the inhibitory effects of this compound on serine proteases. The findings indicated that certain derivatives exhibited significant inhibition rates, suggesting potential therapeutic applications.

Environmental Impact and Safety

While this compound has numerous applications, it also poses certain environmental and safety concerns:

- Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper handling procedures must be implemented to mitigate risks.

- Environmental Distribution : According to environmental models, if released, it primarily partitions into soil and water, with low potential for bioaccumulation .

Mecanismo De Acción

The mechanism of action of 4-methylbenzenesulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group (–SOCl) is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile. For example, in the formation of sulfinamides, the compound reacts with amines to form a sulfinamide bond, which is a key structural motif in many biologically active molecules .

Comparación Con Compuestos Similares

4-Methylbenzenesulfinyl chloride can be compared with other similar compounds, such as:

Benzenesulfinyl Chloride: Lacks the methyl group, making it less sterically hindered and slightly more reactive.

4-Methylbenzenesulfonyl Chloride: Contains a sulfonyl group (–SO2Cl) instead of a sulfinyl group, making it more oxidized and less reactive towards nucleophiles.

4-Trifluoromethylbenzenesulfonyl Chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Actividad Biológica

4-Methylbenzenesulfinyl chloride, also known as p-toluenesulfonyl chloride (TsCl), is an important chemical compound widely used in organic synthesis. Its biological activity has garnered attention in various studies, particularly concerning its toxicity, mutagenicity, and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a colorless to light yellow crystalline solid with a melting point of 71 °C and a boiling point of 145-146 °C at 15 mmHg. It is hygroscopic and highly reactive, readily hydrolyzing to form 4-methylbenzenesulfonic acid in the presence of moisture . The compound has a density of 1.33 g/cm³ and a vapor pressure of 0.16 Pa at 25 °C.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings from various studies include:

- Acute Toxicity : In a study involving male and female rats, administration via gavage at doses of 0, 150, 350, and 750 mg/kg body weight per day for up to 51 days revealed clinical signs such as salivation and respiratory difficulties at the lowest observed adverse effect level (LOAEL) of 150 mg/kg/day. The no observed adverse effect level (NOAEL) was determined to be below this dose .

- Mutagenicity Tests : In vitro tests using Salmonella typhimurium strains showed mixed results regarding mutagenicity. Specifically, strain TA100 exhibited positive mutagenic effects without metabolic activation at concentrations above 1,250 µg/plate, while other strains yielded negative results . An in vivo micronucleus assay also returned negative results up to doses of 80 mg/kg body weight .

Biodegradability and Bioaccumulation

The environmental impact of this compound has been assessed through biodegradation studies:

- Biodegradation : The compound exhibited a biodegradation rate of approximately 17.7% over a period of 28 days, indicating it is not readily biodegradable in aquatic environments .

- Bioaccumulation Potential : Modeling estimates suggest a bioconcentration factor (BCF) value of approximately 96.9 for the compound, indicating low potential for bioaccumulation due to its rapid hydrolysis .

Antimicrobial Activity

Recent studies have explored the synthesis of derivatives from this compound and their antimicrobial properties:

- Synthesis of Sulfonamide Derivatives : Derivatives synthesized from this compound demonstrated significant antimicrobial activity against various bacterial strains. For instance, one derivative showed minimum inhibitory concentrations (MIC) ranging from 50 µg/mL against E. coli to higher values against other bacteria .

- Mechanism of Action : The antimicrobial activity is believed to stem from interference with bacterial dihydrofolate synthesis via inhibition of dihydropteroate synthase (DHPS), critical for folic acid production necessary for DNA synthesis in bacteria .

Case Studies

Several case studies highlight the biological implications and applications of this compound:

- Case Study on Antimicrobial Efficacy : A study reported that derivatives synthesized from this compound exhibited varying degrees of antibacterial activity. The most effective derivative had an MIC against E. coli at 50 µg/mL, indicating potential for development as an antibacterial agent .

- Toxicological Assessment in Animal Models : In long-term toxicity assessments involving rats, adverse effects were noted at lower doses than previously established LOAELs, prompting further investigation into the compound's safety profile in different biological systems .

Propiedades

IUPAC Name |

4-methylbenzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYLCPSSSFWEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400565 | |

| Record name | 4-methylbenzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10439-23-3 | |

| Record name | 4-methylbenzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzene-1-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.